

Spectroscopic analysis (NMR, Mass Spectrometry) of novel Sinularin analogs.

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Compound of Interest

Compound Name: Sinularin

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Spectroscopic Analysis of Novel Sinularin Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of novel **sinularin** analogs, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques. **Sinularin**, a cembranoid diterpene isolated from soft corals of the genus *Sinularia*, and its derivatives have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anti-inflammatory and anticancer properties.[1][2][3] The structural elucidation of these complex marine natural products is paramount for understanding their structure-activity relationships and for the development of new therapeutic agents.

Introduction to Sinularin and its Analogs

Sinularin is a marine-derived natural product characterized by a 14-membered cembranoid ring.[4][5] Its analogs, often isolated from various *Sinularia* species, exhibit a wide range of structural modifications, leading to a diverse array of bioactive compounds.[1][2][6][7] The precise characterization of these novel analogs is heavily reliant on modern spectroscopic techniques, primarily NMR and MS, to determine their planar structure, relative stereochemistry, and, ultimately, their absolute configuration.[1][2][6]

Data Presentation: Spectroscopic Data of Novel Sinularin Analogs

The following tables summarize the ^1H and ^{13}C NMR spectroscopic data for recently identified **sinularin** analogs, providing a comparative reference for researchers in the field.

Table 1: ^1H NMR Data (CDCl_3) for Sinuhirfuranoes A and B

Position	Sinuhirfuranone A (δH , mult., J in Hz)	Sinuhirfuranone B (δH , mult., J in Hz)
2	5.30, s	5.31, s
5	2.55, m; 2.45, m	2.56, m; 2.46, m
6	2.15, m; 2.05, m	2.16, m; 2.06, m
7	2.30, m	2.31, m
9	5.07, s	5.08, s
10	4.96, s	4.97, s
13	1.22, s	1.23, s
14	1.36, s	1.37, s
15	1.37, s	1.38, s
16	1.37, s	1.38, s

(Data sourced from:[8])

Table 2: ^{13}C NMR Data (CDCl_3) for Sinuhirfuranoes A and B

Position	Sinuhirfuranone A (δ C, type)	Sinuhirfuranone B (δ C, type)
1	207.6, C	207.7, C
2	98.6, CH	98.7, CH
3	196.2, C	196.3, C
4	39.0, C	39.1, C
5	35.7, CH ₂	35.8, CH ₂
6	27.7, CH ₂	27.8, CH ₂
7	48.1, CH	48.2, CH
8	150.5, C	150.6, C
9	114.5, CH ₂	114.6, CH ₂
10	63.8, CH	63.9, CH
11	48.4, CH	48.5, CH
12	59.5, C	59.6, C
13	23.0, CH ₃	23.1, CH ₃
14	17.1, CH ₃	17.2, CH ₃
15	23.1, CH ₃	23.2, CH ₃
16	17.4, CH ₃	17.5, CH ₃
17	88.7, C	88.8, C
18	30.1, CH ₂	30.2, CH ₂
19	29.8, CH ₂	29.9, CH ₂
20	38.9, CH ₂	39.0, CH ₂

(Data sourced from:[8])

Table 3: HRESIMS Data for Selected Sinularin Analogs

Compound	Molecular Formula	Calculated m/z [M+H] ⁺	Found m/z [M+H] ⁺
Sinuhirfuranone A	C ₂₀ H ₂₈ O ₃	317.2111	317.2115
Sinuhirfuranone B	C ₂₀ H ₂₈ O ₃	317.2111	317.2118
Sinuhirtone A	C ₁₈ H ₂₆ O ₄	307.1904	307.1911

(Data sourced from:[8])

Experimental Protocols

The structural elucidation of novel **sinularin** analogs typically involves a combination of spectroscopic techniques. Below are generalized, yet detailed, methodologies for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework and the connectivity of atoms within the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400-600 MHz) equipped with a cryoprobe is recommended for enhanced sensitivity, which is crucial when dealing with small amounts of purified natural products.

Sample Preparation:

- Dissolve 1-5 mg of the purified **sinularin** analog in approximately 0.5 mL of a deuterated solvent (commonly CDCl₃).
- Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

- 1D NMR:

- ^1H NMR: Acquire proton spectra to determine chemical shifts, coupling constants, and integration of proton signals.
- ^{13}C NMR and DEPT: Obtain carbon spectra to identify the number and types of carbon atoms (CH_3 , CH_2 , CH , and quaternary carbons). The Distortionless Enhancement by Polarization Transfer (DEPT) experiments are essential for this purpose.
- 2D NMR:
 - COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks, revealing adjacent protons.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons (typically over 2-3 bonds), which is critical for assembling the molecular fragments.
 - NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is vital for elucidating the relative stereochemistry of the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule, and to gain insights into its fragmentation patterns.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI) is essential for accurate mass measurements.

Sample Preparation:

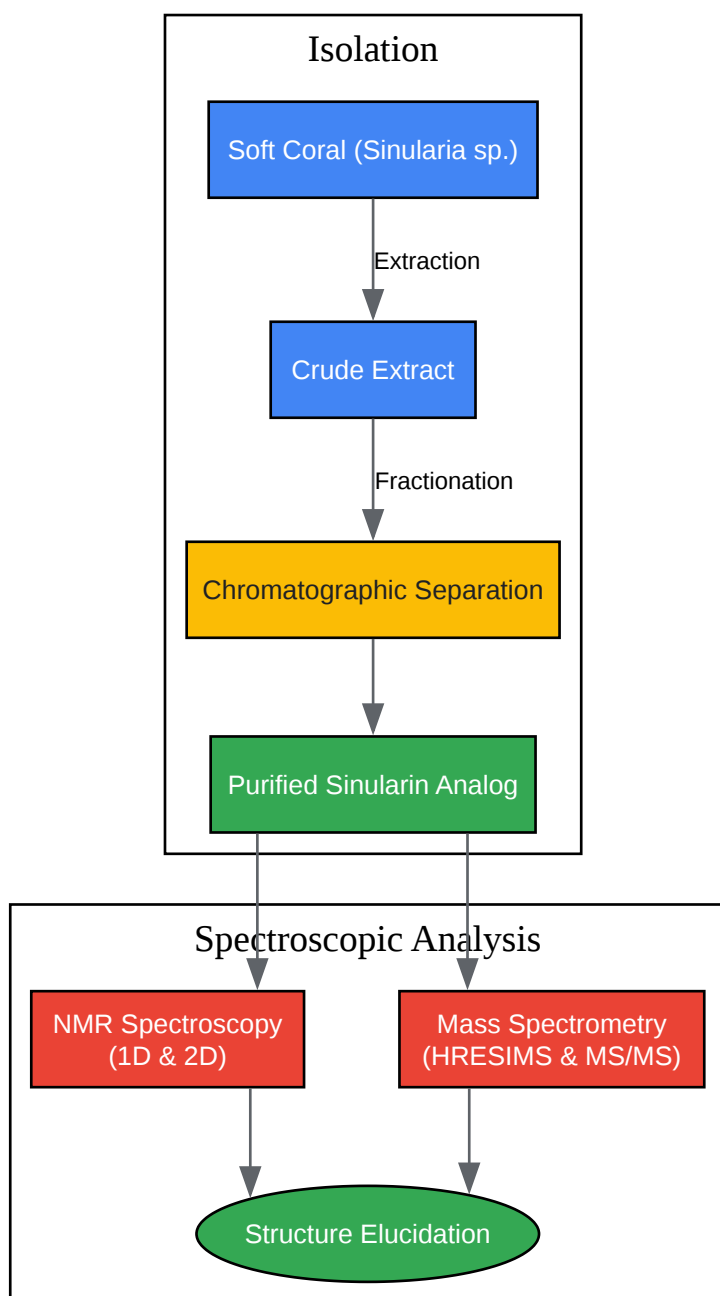
- Prepare a dilute solution of the purified analog in a suitable solvent (e.g., methanol or acetonitrile).
- The concentration should be in the range of 1-10 $\mu\text{g/mL}$.

Data Acquisition:

- High-Resolution Mass Spectrometry (HRESIMS):
 - Infuse the sample solution into the mass spectrometer.
 - Acquire the mass spectrum in positive or negative ion mode.
 - The accurate mass measurement of the molecular ion (e.g., $[M+H]^+$, $[M+Na]^+$, or $[M-H]^-$) allows for the determination of the elemental formula.
- Tandem Mass Spectrometry (MS/MS):
 - Select the molecular ion of interest.
 - Subject it to collision-induced dissociation (CID).
 - Analyze the resulting fragment ions to gain structural information.

Mandatory Visualizations

Experimental Workflow for Spectroscopic Analysis

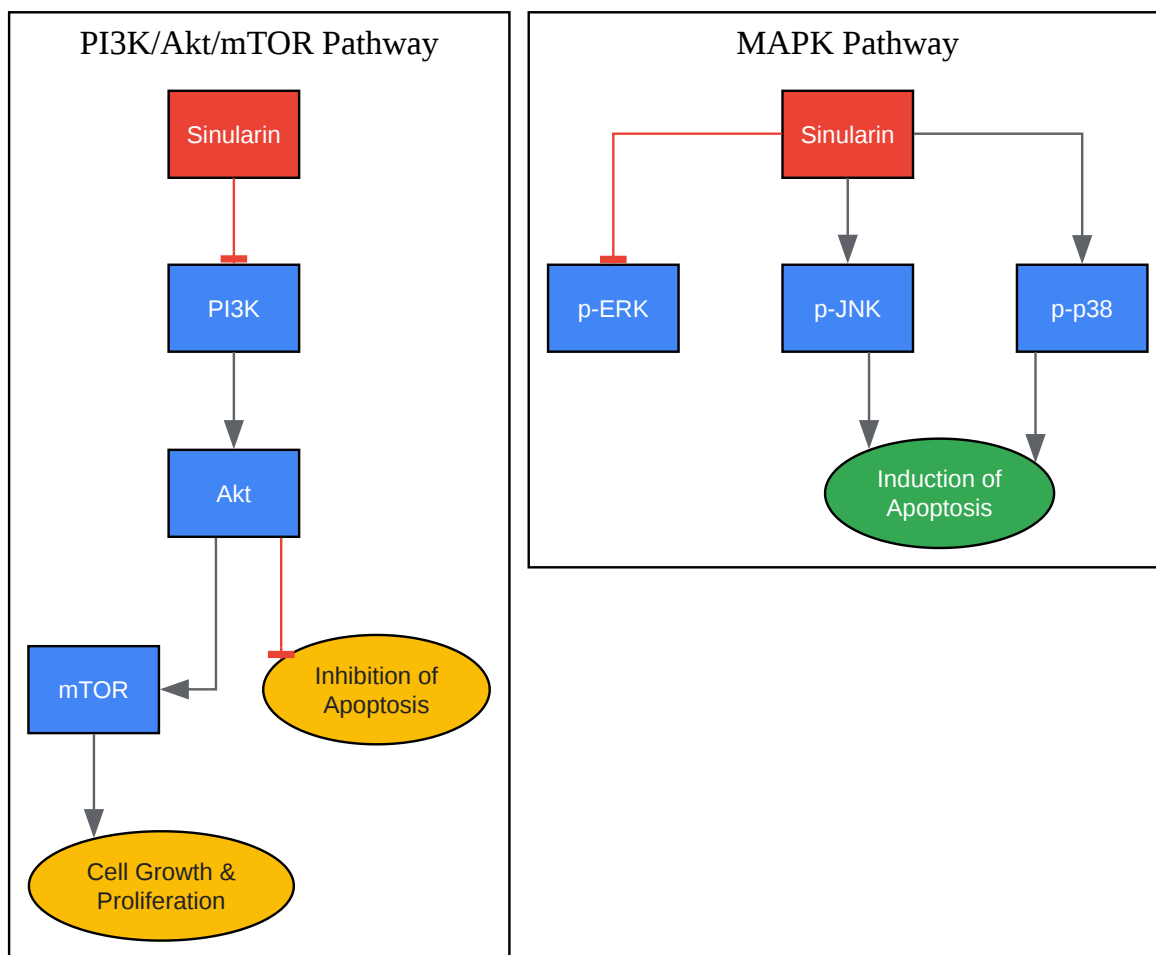


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Caption: General experimental workflow for the isolation and spectroscopic analysis of novel **Sinularin** analogs.

Signaling Pathways Modulated by Sinularin

Sinularin has been reported to exert its anticancer effects by modulating several key signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways.[1][2][6]



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Caption: Simplified diagram of the PI3K/Akt/mTOR and MAPK signaling pathways modulated by **Sinularin**.

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